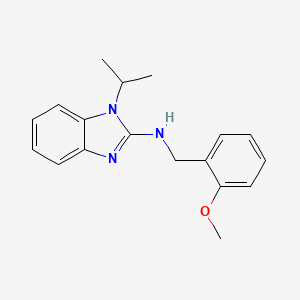
N-(2,4-dimethoxyphenyl)acrylamide
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)acrylamide, also known as DMAA, is a chemical compound that has been widely studied for its potential applications in various fields of science. It is a derivative of acrylamide, which is a common industrial chemical used in the production of plastics, adhesives, and other materials. DMAA has been found to have a number of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential use as a therapeutic agent in the treatment of various diseases.
Applications De Recherche Scientifique
Polymerization and Material Science
N-(2,4-dimethoxyphenyl)acrylamide is utilized in the field of polymerization, where it is involved in the formation of thermoresponsive polymers. These polymers have been studied extensively for applications such as drug delivery. Controlled polymerization methods, such as RAFT (Reversible Addition-Fragmentation Chain Transfer), enable the creation of polymers with specific characteristics and functionalities (Convertine et al., 2004).
Research on poly(N-isopropyl acrylamide) (pNIPAM) substrates, derived from N-(2,4-dimethoxyphenyl)acrylamide, has focused on their application in bioengineering. pNIPAM substrates are particularly useful for the nondestructive release of biological cells and proteins, which is important in the study of the extracellular matrix, cell sheet engineering, tissue transplantation, and the formation of tumor-like spheroids (Cooperstein & Canavan, 2010).
Acrylamide, a key component in N-(2,4-dimethoxyphenyl)acrylamide, has applications in the production of polyacrylamide. Polyacrylamide is used in various industries, including wastewater treatment, cosmetics, paper, and textile. It also serves as a solid support for protein separation in laboratories (Friedman, 2003).
Environmental and Health Research
- Acrylamide and polyacrylamide, closely related to N-(2,4-dimethoxyphenyl)acrylamide, have been studied for their environmental fate and neurotoxicity. Acrylamide is highly water-soluble and used in various industrial processes. Research on acrylamide focuses on its developmental, reproductive effects, genotoxicity, and carcinogenicity (Smith & Oehme, 1991).
Hydrogel Applications
- Thermoresponsive poly(N-isopropyl acrylamide)-based scaffolds with degradability and controlled porosity have been developed for tissue engineering. These scaffolds are designed for optimal angiogenesis and biointegration, demonstrating the potential of N-(2,4-dimethoxyphenyl)acrylamide in medical and biotechnological applications (Galperin, Long, & Ratner, 2010).
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-4-11(13)12-9-6-5-8(14-2)7-10(9)15-3/h4-7H,1H2,2-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRTUGSWJCAKRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C=C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5733723.png)
![3-(4-isopropylphenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5733727.png)



![methyl 2-[(3-chloro-4-methoxybenzoyl)amino]benzoate](/img/structure/B5733766.png)
![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)




![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733802.png)

![7-oxo-7H-furo[3,2-g]chromen-4-yl acetate](/img/structure/B5733811.png)